molecular formula C24H17Br2N B8597520 4,4'-Dibromo-N,N-diphenyl-[1,1'-biphenyl]-2-amine CAS No. 476666-79-2

4,4'-Dibromo-N,N-diphenyl-[1,1'-biphenyl]-2-amine

Cat. No.: B8597520
CAS No.: 476666-79-2
M. Wt: 479.2 g/mol
InChI Key: YAHDRZLNGTXHJN-UHFFFAOYSA-N
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Description

4,4’-Dibromo-N,N-diphenyl[1,1’-biphenyl]-2-amine is an organic compound with the molecular formula C24H16Br2N. It is a derivative of biphenyl, where two bromine atoms are substituted at the 4 and 4’ positions, and an N,N-diphenylamine group is attached at the 2 position. This compound is known for its applications in various fields, including organic synthesis, material science, and as a precursor for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dibromo-N,N-diphenyl[1,1’-biphenyl]-2-amine typically involves the bromination of N,N-diphenyl[1,1’-biphenyl]-2-amine. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 4’ positions.

Industrial Production Methods

On an industrial scale, the production of 4,4’-Dibromo-N,N-diphenyl[1,1’-biphenyl]-2-amine may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for bromine addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dibromo-N,N-diphenyl[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex biphenyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are typical.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while coupling reactions can produce extended biphenyl systems.

Scientific Research Applications

4,4’-Dibromo-N,N-diphenyl[1,1’-biphenyl]-2-amine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

    Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.

    Biological Studies: It is employed in the study of biological systems and as a probe for investigating molecular interactions.

    Medicinal Chemistry: Researchers explore its potential as a precursor for pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 4,4’-Dibromo-N,N-diphenyl[1,1’-biphenyl]-2-amine involves its interaction with molecular targets through its bromine and diphenylamine groups. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in organic synthesis, the bromine atoms can act as leaving groups in substitution reactions, facilitating the formation of new bonds.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dibromobiphenyl: A simpler derivative with only bromine substitutions.

    N,N-Diphenyl[1,1’-biphenyl]-2-amine: Lacks the bromine substitutions.

    4,4’-Diiodobiphenyl: Similar structure but with iodine atoms instead of bromine.

Uniqueness

4,4’-Dibromo-N,N-diphenyl[1,1’-biphenyl]-2-amine is unique due to the presence of both bromine and diphenylamine groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form complex derivatives makes it valuable in multiple research fields.

Properties

CAS No.

476666-79-2

Molecular Formula

C24H17Br2N

Molecular Weight

479.2 g/mol

IUPAC Name

5-bromo-2-(4-bromophenyl)-N,N-diphenylaniline

InChI

InChI=1S/C24H17Br2N/c25-19-13-11-18(12-14-19)23-16-15-20(26)17-24(23)27(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-17H

InChI Key

YAHDRZLNGTXHJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C=CC(=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

4,4′-Dibromo-2-amino-1,1′-biphenyl (16.35 g, prepared according to Libman and Slack (1951) J. Chem. Soc., p. 2588), iodobenzene (26.52 g, 0.13 mol), flake potassium hydroxide (22.4 g, 0.35 mol), 1,10-phenanthroline (0.45 g), copper (I) chloride (0.25 g), and toluene (30 ml) were charged into a flask and stirred at reflux for 15 hours. The dark reaction mixture was cooled to room temperature and diluted with 200 ml of toluene. The toluene solution was washed with DI water, dried with magnesium sulfate, and evaporated. The dark residue obtained was recrystallized trice from hexane/toluene (4:1 volume) to yield 10 grams of white crystals to yield the desired monomer. 1H NMR (CDCl3): δ=6.8–7.5, multiple peaks.
Quantity
16.35 g
Type
reactant
Reaction Step One
Quantity
26.52 g
Type
reactant
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
copper (I) chloride
Quantity
0.25 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

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